molecular formula C23H27N3O3S2 B2630196 4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide CAS No. 919855-44-0

4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide

Cat. No. B2630196
CAS RN: 919855-44-0
M. Wt: 457.61
InChI Key: MKBAWCJZIGTKCA-UHFFFAOYSA-N
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Description

4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide, also known as SN-6, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. SN-6 is a selective inhibitor of sodium-dependent phosphate transporters, which are responsible for regulating phosphate levels in the body.

Scientific Research Applications

Novel Synthetic Opioids

Research into non-fentanil novel synthetic opioid receptor agonists, including N-substituted benzamides, highlights the continuous evolution of these compounds within illicit drug markets. The detailed review encompasses the chemistry, pharmacology, and emergence of these substances, emphasizing the importance of international early warning systems and pre-emptive research to identify and assess the risks associated with new psychoactive substances. The structural similarity of the specified compound to those discussed indicates the relevance of stereochemistry in determining their potency and the necessity for advanced detection methods (Sharma et al., 2018).

Degradation of Organic Compounds

The investigation into the stability and degradation pathways of nitisinone (NTBC), an organic compound with applications in medical treatment, sheds light on the significance of understanding the environmental and pharmacological implications of such substances. The study's focus on identifying degradation products under various conditions provides a foundation for assessing the safety and effectiveness of related compounds in medical applications (Barchańska et al., 2019).

Medicinal Chemistry

The therapeutic potential of benzothiazole derivatives is extensively reviewed, highlighting their application across a spectrum of pharmacological activities. Benzothiazoles are identified for their antimicrobial, analgesic, anti-inflammatory, and antitumor properties, among others. This review underscores the versatility of the benzothiazole scaffold in drug development, with particular emphasis on the design and synthesis of compounds that might contribute to new therapeutic agents (Kamal et al., 2015).

properties

IUPAC Name

4-[cyclohexyl(ethyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S2/c1-3-26(19-7-5-4-6-8-19)31(28,29)20-12-9-17(10-13-20)23(27)25-18-11-14-21-22(15-18)30-16(2)24-21/h9-15,19H,3-8H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBAWCJZIGTKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)N=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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